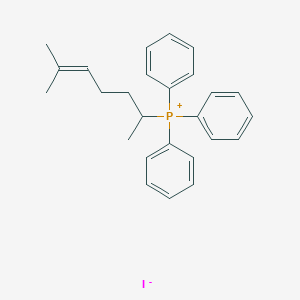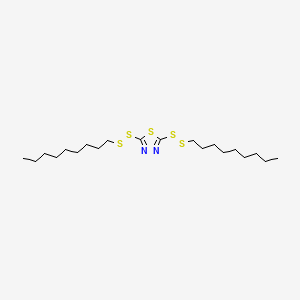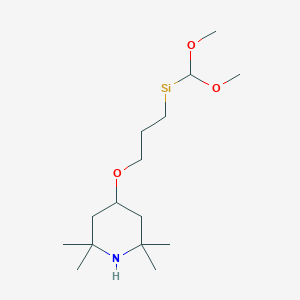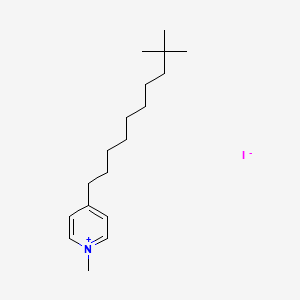
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. Its molecular structure consists of a pyridinium ring substituted with a 9,9-dimethyldecyl group and a methyl group, with an iodide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(9,9-dimethyldecyl)pyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-amine.
科学的研究の応用
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel functions.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
作用機序
The mechanism of action of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. It can also interact with ion channels, affecting ion transport and cellular homeostasis.
類似化合物との比較
Similar Compounds
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium bromide
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium hydroxide
Uniqueness
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and hydroxide counterparts.
特性
CAS番号 |
113893-20-2 |
|---|---|
分子式 |
C18H32IN |
分子量 |
389.4 g/mol |
IUPAC名 |
4-(9,9-dimethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-18(2,3)14-10-8-6-5-7-9-11-17-12-15-19(4)16-13-17;/h12-13,15-16H,5-11,14H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
FEDRGQFVRCWNMC-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


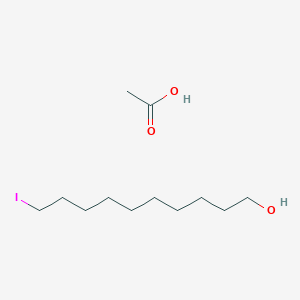

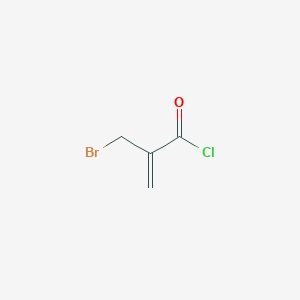
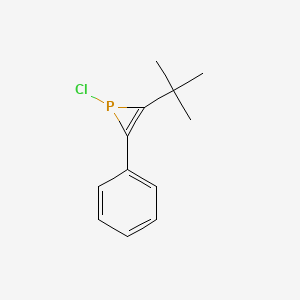

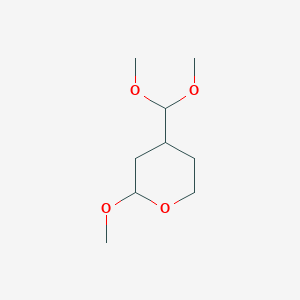


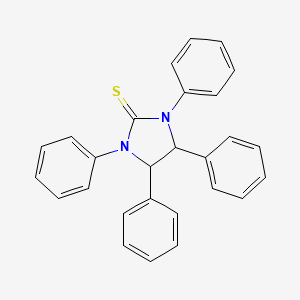
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)

